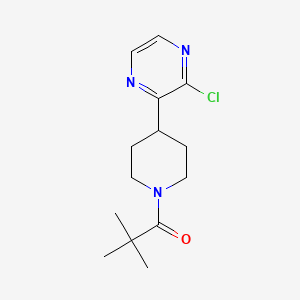
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 4-Chloro-2-methyl-3-pyrazinecarboxylic acid piperidine-1-yl ester, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to have a wide range of biochemical and physiological effects, and has been shown to be a useful tool in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis of related pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involved reactions with compounds having a structure similar to 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one. These reactions led to the formation of thioureido derivatives and subsequent cyclization products (Paronikyan et al., 2016).
- A study on the crystal structure and biological activity of a similar compound, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, showed significant fungicidal and antiviral activities, suggesting potential applications in pharmaceutical research (Li et al., 2015).
Pharmacological Applications
- Research on molecular interactions of a similar antagonist with the CB1 cannabinoid receptor highlighted the potential of such compounds in understanding receptor interactions and designing pharmacologically active agents (Shim et al., 2002).
- The synthesis of the selective muscarinic agonist (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane, starting from 4-piperidone, demonstrated the chemical versatility and potential therapeutic applications of these compounds (Ashwood et al., 1995).
Molecular and Biochemical Research
- Investigations into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including detailed analysis using X-ray crystallography, Hirshfeld, and DFT calculations, have expanded the understanding of these compounds at a molecular level (Shawish et al., 2021).
- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which include similar structural features, have shown potent antibacterial and MurB inhibitory activities, indicating their potential in combating bacterial infections (Mekky & Sanad, 2020).
properties
IUPAC Name |
1-[4-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQYVBNMAAXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)
![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)






![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)


![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)
